(2Z)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Z)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that features a unique structure combining a benzyloxy group, a naphthyl group, and a thiazolo[3,2-a][1,3]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzyloxy-naphthyl intermediate, which is then subjected to a series of condensation reactions with thiazolo[3,2-a][1,3]benzimidazole derivatives under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{(Z)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)pyridine
- 2-Benzyloxy-4,5-dimethoxybenzaldehyde
Uniqueness
2-{(Z)-1-[2-(BENZYLOXY)-1-NAPHTHYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is unique due to its combination of a benzyloxy group, a naphthyl group, and a thiazolo[3,2-a][1,3]benzimidazole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H18N2O2S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2Z)-2-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C27H18N2O2S/c30-26-25(32-27-28-22-12-6-7-13-23(22)29(26)27)16-21-20-11-5-4-10-19(20)14-15-24(21)31-17-18-8-2-1-3-9-18/h1-16H,17H2/b25-16- |
InChI Key |
WFMMWNQBRHRAMK-XYGWBWBKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C4C(=O)N5C6=CC=CC=C6N=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.